molecular formula C19H23N3OS B2715494 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide CAS No. 1286719-82-1

1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2715494
CAS No.: 1286719-82-1
M. Wt: 341.47
InChI Key: UKLUPQZDLWNWGW-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, an azetidine ring, and a cyclohexene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the azetidine ring and the cyclohexene derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide include:

  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
  • Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile
  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-18(20-11-10-14-6-2-1-3-7-14)15-12-22(13-15)19-21-16-8-4-5-9-17(16)24-19/h4-6,8-9,15H,1-3,7,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLUPQZDLWNWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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